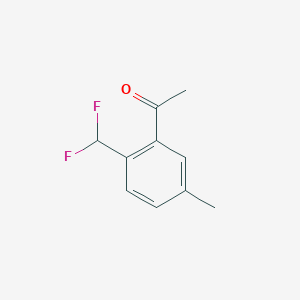
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a methyl-substituted phenyl ethanone using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl ethanone derivatives .
科学的研究の応用
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .
類似化合物との比較
Similar Compounds
1-(2-(Trifluoromethyl)-5-methylphenyl)ethan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(2-(Fluoromethyl)-5-methylphenyl)ethan-1-one: Contains a fluoromethyl group instead of a difluoromethyl group.
1-(2-(Chloromethyl)-5-methylphenyl)ethan-1-one: Features a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .
生物活性
1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one, also known as a difluoromethyl ketone derivative, has garnered attention in recent years due to its potential biological activities. This compound features a difluoromethyl group, which can significantly influence its pharmacological properties, including its interaction with biological targets and overall bioactivity.
The structure of this compound can be represented as follows:
This compound is characterized by:
- A difluoromethyl group (−CF2H).
- A methyl group attached to a phenyl ring, which may enhance lipophilicity and cellular uptake.
Enzyme Inhibition
Difluoromethyl compounds have been shown to act as inhibitors for various enzymes. For example, they can inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis and tissue remodeling. This inhibition is crucial for preventing cancer spread and improving therapeutic outcomes.
| Enzyme Target | Inhibition Activity |
|---|---|
| MMP-2 | Significant |
| MMP-9 | Moderate |
Pharmacokinetics
The pharmacokinetic profile of difluoromethyl compounds typically indicates favorable absorption and distribution characteristics. For instance, studies show that similar compounds possess adequate oral bioavailability and metabolic stability.
| Parameter | Value |
|---|---|
| Oral Bioavailability (%) | 31.8 |
| Clearance (mL/h/kg) | 82.7 ± 1.97 |
| Maximum Tolerated Dose (mg/kg) | 2000 |
Toxicity Studies
Toxicological assessments indicate that this compound may exhibit low acute toxicity levels in animal models. For example, compounds in this category did not show significant adverse effects at high doses (up to 2000 mg/kg).
Case Studies
In a notable study involving structurally similar compounds, researchers investigated the effects of difluoromethyl ketones on tumor growth in vivo. The results demonstrated a marked reduction in tumor size in treated groups compared to controls.
Case Study Summary:
- Objective: Evaluate the anticancer efficacy of difluoromethyl ketones.
- Model: BALB/c nude mice inoculated with MDA-MB-231 cells.
- Outcome: Significant reduction in tumor volume after treatment with compound X (analogous to this compound).
特性
IUPAC Name |
1-[2-(difluoromethyl)-5-methylphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-6-3-4-8(10(11)12)9(5-6)7(2)13/h3-5,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYCAMUZVGLNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(F)F)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














